Cas no 728919-67-3 (2-(2-fluorophenyl)ethane-1-sulfonyl Chloride)
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Fluorophenyl)ethanesulfonyl chloride
- 2-(2-FLUORO-PHENYL)-ETHANESULFONYL CHLORIDE
- SCHEMBL3257217
- 2-(2-fluorophenyl)ethylsulfonyl chloride
- MFCD04117463
- XKGTZBGUSUFCHC-UHFFFAOYSA-N
- 2-(2-fluorophenyl)ethanesulfonylChloride
- AKOS006223416
- EN300-271722
- G28577
- 2-(2-fluoro-phenyl)-ethanesulfonyl chloride, AldrichCPR
- 728919-67-3
- 2-(2-fluorophenyl)-ethanesulfonyl chloride
- 2-(2-fluorophenyl)ethane-1-sulfonyl chloride
- NS-02730
- 2-(2-fluorophenyl)ethane-1-sulfonyl Chloride
-
- MDL: MFCD04117463
- Inchi: 1S/C8H8ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
- InChI Key: XKGTZBGUSUFCHC-UHFFFAOYSA-N
- SMILES: ClS(CCC1C=CC=CC=1F)(=O)=O
Computed Properties
- Exact Mass: 221.9917565g/mol
- Monoisotopic Mass: 221.9917565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.5Ų
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020892-1g |
2-(2-Fluoro-phenyl)-ethanesulfonyl chloride |
728919-67-3 | 1g |
£197.00 | 2022-03-01 | ||
| TRC | F590643-10mg |
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride |
728919-67-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F590643-50mg |
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride |
728919-67-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | F590643-100mg |
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride |
728919-67-3 | 100mg |
$ 230.00 | 2022-06-02 | ||
| A2B Chem LLC | AJ13670-10g |
2-(2-Fluorophenyl)ethanesulfonyl chloride |
728919-67-3 | 91% | 10g |
$1439.00 | 2024-04-19 | |
| Key Organics Ltd | NS-02730-100mg |
2-(2-fluorophenyl)ethane-1-sulfonyl chloride |
728919-67-3 | >95% | 100mg |
£233.28 | 2025-02-09 | |
| Key Organics Ltd | NS-02730-0.25g |
2-(2-fluorophenyl)ethane-1-sulfonyl chloride |
728919-67-3 | >95% | 0.25g |
£275.00 | 2025-02-09 | |
| Key Organics Ltd | NS-02730-1g |
2-(2-fluorophenyl)ethane-1-sulfonyl chloride |
728919-67-3 | >95% | 1g |
£545.00 | 2025-02-09 | |
| Crysdot LLC | CD12039061-1g |
2-(2-Fluorophenyl)ethanesulfonyl chloride |
728919-67-3 | 95+% | 1g |
$550 | 2024-07-24 | |
| A2B Chem LLC | AJ13670-50mg |
2-(2-Fluorophenyl)ethanesulfonyl chloride |
728919-67-3 | 91% | 50mg |
$111.00 | 2024-04-19 |
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride Suppliers
2-(2-fluorophenyl)ethane-1-sulfonyl Chloride Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(2-fluorophenyl)ethane-1-sulfonyl Chloride
2-(2-Fluorophenyl)ethane-1-sulfonyl Chloride: A Comprehensive Overview
The compound 2-(2-fluorophenyl)ethane-1-sulfonyl chloride (CAS No. 728919-67-3) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structure of 2-(2-fluorophenyl)ethane-1-sulfonyl chloride consists of a sulfonyl group attached to a fluorophenyl ring and a chlorine atom, making it a versatile building block for chemical transformations.
Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl chlorides like 728919-67-3 in the construction of bioactive molecules. Researchers have demonstrated that the fluorine substituent on the phenyl ring enhances the compound's stability and reactivity, making it an ideal precursor for the synthesis of sulfonamides and other sulfur-containing compounds. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development* have shown that 2-(2-fluorophenyl)ethane-1-sulfonyl chloride can be effectively utilized in the preparation of novel antibiotics and antiviral agents.
The synthesis of 728919-67-3 typically involves multi-step reactions, including Friedel-Crafts acylation and subsequent sulfonation. The presence of the fluorine atom at the ortho position of the phenyl ring plays a critical role in directing the sulfonation process, ensuring high regioselectivity. This property is particularly valuable in industrial applications where precise control over molecular architecture is essential for achieving desired pharmacokinetic profiles.
In terms of physical properties, 2-(2-fluorophenyl)ethane-1-sulfonyl chloride is a white crystalline solid with a melting point of approximately 55°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. The compound exhibits moderate thermal stability, making it suitable for use in various reaction conditions without decomposition.
One of the most promising applications of 728919-67-3 lies in its use as an intermediate in the pharmaceutical industry. For example, researchers have employed this compound to synthesize sulfonamide derivatives with potent anti-inflammatory and analgesic activities. A study published in *Bioorganic & Medicinal Chemistry Letters* reported that certain derivatives derived from 728919-67-3 exhibited significant inhibitory effects on cyclooxygenase enzymes, which are key targets for pain management.
Beyond pharmaceuticals, 2-(2-fluorophenyl)ethane-1-sulfonyl chloride has also found applications in materials science. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it an attractive candidate for the development of advanced polymers and coatings. Recent research has explored its potential as a crosslinking agent in polyurethane formulations, where it enhances mechanical properties without compromising flexibility.
From an environmental perspective, understanding the fate and behavior of 728919-67-3 in natural systems is crucial for sustainable chemical practices. Studies conducted by environmental chemists have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of corresponding sulfonic acids. These findings underscore the importance of proper waste management practices to minimize ecological impacts.
In conclusion, 728919-67-3, or 2-(2-fluorophenyl)ethane-1-sulfonyl chloride, is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an indispensable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to unfold, the potential for new discoveries and innovations involving this compound remains vast.
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